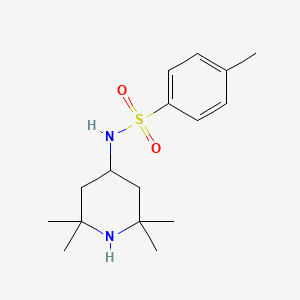

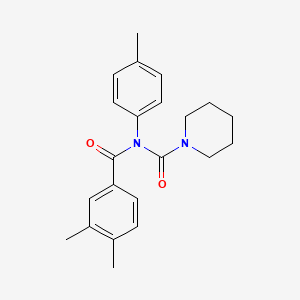

4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)Benzenesulfonamide

カタログ番号 B2690389

CAS番号:

37819-94-6

分子量: 310.46

InChIキー: LNDPCWUBYCIBKW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Synthesis Analysis

The synthesis of DTMPA, a related compound, involves the starting material 1,6-hexanediamine (HMDA) mixing with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacting with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .Molecular Structure Analysis

The molecular structure of the related compound 2,2,6,6-tetramethyl-4-piperidinol is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

The continuous-flow reductive amination of 1,6-hexanediamine (HMDA) to generate hexanediamine piperidine (DTMPA) is carried out in a micro fixed-bed reactor successfully . The reaction kinetics is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration .Physical And Chemical Properties Analysis

The related compound 2,2,6,6-tetramethyl-4-piperidinol has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .科学的研究の応用

Synthesis and Biological Evaluation

A significant area of application involves the synthesis and biological evaluation of benzenesulfonamides and their derivatives for therapeutic potentials:

- Membrane-bound Phospholipase A2 Inhibitors: Benzenesulfonamides have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide showed protective in vivo effects, suggesting potential therapeutic applications in reducing myocardial infarction size (Oinuma et al., 1991).

Chemical and Structural Characterization

- Methylbenzenesulfonamide CCR5 Antagonists: Interest in methylbenzenesulfonamide has increased due to its potential as a targeting preparation in preventing human HIV-1 infection. This highlights the compound's application in drug development for treating infectious diseases (Cheng De-ju, 2015).

Anticancer Activity

- Novel Indenopyridine Derivatives: Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Certain derivatives showed higher potency than Doxorubicin against breast cancer cell lines, indicating the compound's potential in cancer therapy (Ghorab & Al-Said, 2012).

Anticonvulsant Action

- Carbonic Anhydrase Inhibitors: A series of benzenesulfonamides was reported as effective carbonic anhydrase inhibitors with anticonvulsant activity. These compounds showed effective seizure protection in animal models, suggesting their utility in treating epilepsy and related disorders (Mishra et al., 2017).

Enzyme Inhibition

- Human Carbonic Anhydrase Isozyme Inhibitors: A new series of sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties was investigated as inhibitors of human carbonic anhydrase isozymes. These studies contribute to understanding the interaction of these compounds with enzymes, potentially leading to the development of new therapeutic agents (Alafeefy et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-12-6-8-14(9-7-12)21(19,20)17-13-10-15(2,3)18-16(4,5)11-13/h6-9,13,17-18H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPCWUBYCIBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321368 | |

| Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

37819-94-6 | |

| Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)

![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)

![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)